molecular formula C15H16ClNO B3172770 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline CAS No. 946742-03-6

4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline

Cat. No.: B3172770
CAS No.: 946742-03-6
M. Wt: 261.74 g/mol
InChI Key: QKIYMWDUXIJARQ-UHFFFAOYSA-N
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Description

Significance of Phenoxy-Aniline Scaffolds in Synthetic Organic Chemistry and Materials Science

The phenoxy-aniline scaffold is a foundational structure in the development of advanced materials and complex organic molecules. In synthetic organic chemistry, these scaffolds are versatile intermediates. The aniline (B41778) moiety can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the construction of more complex derivatives. umich.edu The ether bond, on the other hand, provides stability and influences the conformational flexibility of the molecule.

In materials science, the integration of phenoxy-aniline structures into polymer backbones is crucial for creating high-performance materials. Poly(arylene ether)s (PAEs) and polyimides containing these linkages are known for their exceptional thermal stability, chemical resistance, and desirable mechanical properties. google.comnih.gov The specific arrangement of the ether and amine groups can influence the polymer's solubility, crystallinity, and gas permeability, making them suitable for applications such as gas separation membranes and advanced engineering plastics. google.com

Furthermore, the phenoxy-aniline core is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This is due to its presence in a variety of biologically active compounds. Research has shown that derivatives of this scaffold can exhibit a range of pharmacological activities, including potential as anticancer agents by inhibiting proto-oncogenes like c-Myc. documentsdelivered.com The structural rigidity and the potential for specific interactions with biological targets make the phenoxy-aniline framework an attractive starting point for the design of new therapeutic agents. nih.govdocumentsdelivered.com

Overview of the Current Research Landscape for Aryl Ether Amines

The current research on aryl ether amines is vibrant and multifaceted, with significant efforts dedicated to developing novel and efficient synthetic methodologies. Traditional methods for synthesizing the diaryl ether bond, such as the Ullmann condensation, often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. rsc.org Modern synthetic chemistry has seen the development of improved catalytic systems, often using copper or palladium catalysts with specialized ligands, which allow these reactions to proceed under milder conditions with a broader substrate scope. These advancements have made the synthesis of complex aryl ether amines more accessible for academic and industrial research.

Applications for aryl ether amines continue to expand. In addition to their role in high-performance polymers, they are being investigated for their potential in electronics, agrochemicals, and pharmaceuticals. nih.gov In drug discovery, for example, phenoxy-aniline derivatives are being explored for their potential in treating conditions like colorectal cancer and heart failure. documentsdelivered.com The ability to systematically modify the substituents on the aromatic rings allows chemists to fine-tune the electronic and steric properties of the molecules, optimizing them for specific applications. The ongoing research focuses on creating new derivatives with enhanced properties, developing more sustainable synthetic routes, and exploring their utility in novel technological and biomedical fields.

Chemical Profile of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline

While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its chemical structure allows for an informed understanding of its properties and potential synthetic utility. The molecule's key feature is the diaryl ether linkage connecting a substituted chloro-dimethylphenol to a methylaniline.

The synthesis of this and similar structures would likely involve a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a related palladium-catalyzed coupling reaction. rsc.org In a plausible synthetic route, 4-amino-2-methylphenol (B1329486) could be reacted with 1-chloro-4-iodo-2,6-dimethylbenzene under conditions that favor the formation of the diaryl ether bond.

The physicochemical properties of this compound are presented in the table below, based on available chemical database information.

PropertyValue
Molecular FormulaC15H16ClNO
Molecular Weight261.75 g/mol
MDL NumberMFCD08687281

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-9-6-12(17)4-5-14(9)18-13-7-10(2)15(16)11(3)8-13/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIYMWDUXIJARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Chloro 3,5 Dimethylphenoxy 3 Methylaniline

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying strategic bond disconnections and the corresponding precursors required for the synthesis.

The most logical disconnection in the target molecule, 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline, is the ether C-O bond. This disconnection reveals two primary synthons: a phenoxide anion and an aryl cation.

The corresponding synthetic equivalents (the actual reagents used in the reaction) for these synthons are 4-chloro-3,5-dimethylphenol (B1207549) and a suitably activated derivative of 3-methylaniline. The activation of the aniline (B41778) fragment typically involves converting the amino group to a better leaving group or introducing a halide ortho to the methyl group, which can then participate in a coupling reaction.

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of the C-O ether bond in this compound, leading to the identification of key precursors.

4-Chloro-3,5-dimethylphenol (also known as p-Chloro-m-xylenol) serves as the nucleophilic component in the key diaryl ether bond-forming step. Its synthesis can be achieved through the chlorination of 3,5-dimethylphenol. A patented method describes using a cupric salt as a catalyst for the reaction between 3,5-dimethylphenol, a chlorinating agent like hydrogen chloride, and an oxidizing agent in an organic solvent.

In the context of diaryl ether synthesis, the phenolic hydroxyl group is typically deprotonated by a base to form a more reactive phenoxide. This phenoxide then acts as a nucleophile, attacking an activated aryl partner to form the ether linkage. The reactivity of the phenol (B47542) can be influenced by the electronic nature of its substituents; however, its role as the nucleophile in copper- or palladium-catalyzed reactions is well-established.

4-Chloro-3-methylaniline (B14550) (also known as 4-Chloro-m-toluidine) is a versatile building block in organic synthesis. In the synthesis of the target molecule, an aryl halide precursor bearing the 4-chloro-3-methylaniline skeleton is required. For instance, a compound like 1-bromo-4-chloro-3-methylbenzene or a related derivative would serve as the electrophilic partner for the phenoxide derived from 4-chloro-3,5-dimethylphenol. The amino group would likely need to be protected during the coupling reaction (e.g., as an acetyl or Boc group) or introduced in a later step from a nitro group precursor to avoid side reactions.

Development of Nucleophilic Aromatic Substitution (SNAr) Pathways

The formation of the diaryl ether bond in this compound is typically accomplished through metal-catalyzed nucleophilic aromatic substitution (SNAr) type reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination/etherification. These reactions have largely replaced classical SNAr methods which require harsh conditions and are limited by the need for strong electron-withdrawing groups on the aryl halide.

The coupling of a phenol with an aryl halide is a cornerstone of diaryl ether synthesis. Optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters include the choice of catalyst, ligand, base, and solvent.

Ullmann-Type Coupling: The classical Ullmann reaction involves copper catalysis and often requires high temperatures (around 200 °C). Modern protocols have significantly milder conditions. The use of ligands accelerates the reaction, allowing for lower temperatures and catalytic amounts of copper.

Buchwald-Hartwig C-O Coupling: This palladium-catalyzed method is highly efficient for forming C-O bonds. It generally offers a broader substrate scope and milder conditions compared to traditional Ullmann reactions. The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand.

The following interactive table summarizes typical conditions for these coupling reactions.

ParameterUllmann-Type CouplingBuchwald-Hartwig C-O Coupling
Catalyst CuI, Cu₂O, CuBrPd(OAc)₂, Pd₂(dba)₃
Ligand N,N-dimethylglycine, Salicylaldoxime, Proline, PhosphinesBulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos)
Base Cs₂CO₃, K₂CO₃, K₃PO₄NaOtBu, LiHMDS, K₃PO₄
Solvent Acetonitrile, NMP, Dioxane, TolueneToluene, Dioxane
Temperature 80 - 120 °C (ligand-assisted)Room Temperature - 110 °C

Catalytic systems are central to the efficiency of modern diaryl ether syntheses. They provide alternative reaction pathways with lower activation energies.

Copper-Catalyzed Approaches (Ullmann): The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol. The addition of chelating ligands, such as diamines or amino acids, accelerates the rate-limiting steps and allows the reaction to proceed at significantly lower temperatures (e.g., 80-110 °C). These ligands are believed to stabilize the copper catalyst and facilitate the reductive elimination step that forms the C-O bond. The use of inexpensive copper salts and simple ligands makes this an economically attractive method.

Palladium-Catalyzed Approaches (Buchwald-Hartwig): The Buchwald-Hartwig reaction has revolutionized C-N and C-O bond formation. The catalytic cycle involves a Pd(0) species undergoing oxidative addition with the aryl halide to form a Pd(II) complex. Subsequent reaction with the phenoxide and reductive elimination yields the diaryl ether and regenerates the Pd(0) catalyst. The development of bulky, electron-rich phosphine ligands by research groups like Buchwald's has been critical. These ligands promote both the oxidative addition and the final reductive elimination steps, expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates.

Exploration of Metal-Catalyzed Coupling Reactions

The construction of the C-O and C-N bonds in the target molecule can be efficiently achieved through various metal-catalyzed cross-coupling reactions. These methods have largely replaced classical synthetic routes due to their milder reaction conditions and broader substrate scope.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-synthesis.comwikipedia.org This reaction is highly versatile and can be applied to a wide range of aryl halides and amines. wikipedia.org For the synthesis of this compound, this strategy could be employed to couple an amine with an aryl halide.

The synthesis of aryl amines via Buchwald-Hartwig amination typically involves a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.org Modern, bulky, and electron-rich phosphine ligands have enabled the coupling of a wide variety of substrates under mild conditions. organic-synthesis.combeilstein-journals.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Amines

Entry Aryl Halide Amine Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 4-Bromo-N,N-dimethylaniline Morpholine Pd(OAc)₂ / Xantphos t-BuOK Toluene 85 >95
2 2-Bromo-13α-estrone 3-methyl ether Aniline Pd(OAc)₂ / X-Phos KOt-Bu Toluene 150 (MW) 85-95

This table presents representative data for Buchwald-Hartwig amination reactions on substrates analogous to those that could be used for the synthesis of the target compound. The data is compiled from various sources to illustrate typical reaction conditions and yields. organic-synthesis.combeilstein-journals.org

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-oxygen and carbon-nitrogen bonds. wikipedia.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern modifications have made this a more versatile and milder method. organic-chemistry.org

For the synthesis of this compound, a key step would be the formation of the diaryl ether linkage via an Ullmann C-O coupling reaction between 4-chloro-3,5-dimethylphenol and a suitable 3-methyl-substituted aryl halide. The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and allow for lower reaction temperatures. wikipedia.org

Table 2: Modern Ullmann Condensation for Diaryl Ether Synthesis

Entry Aryl Halide Phenol Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 4-Chloronitrobenzene Phenol Cu KOH - >210 Good
2 Aryl Iodide Phenol CuI / L-proline K₂CO₃ DMSO 90 70-95

This table provides examples of Ullmann condensation reactions for the synthesis of diaryl ethers, which is a key structural feature of the target compound. The data is based on established literature for similar transformations. wikipedia.orglookchem.com

Beyond palladium and copper, other transition metals have been explored for C-N and C-O bond formation. Nickel, for instance, has emerged as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Gold-catalyzed coupling reactions have also been reported, although they are less common. researchgate.net The development of new catalytic systems continues to be an active area of research, with the aim of improving efficiency, reducing cost, and expanding the substrate scope. researchgate.net

Novel Synthetic Routes and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. This includes the use of safer solvents, minimizing waste, and using energy-efficient methods.

Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or by simply heating the neat reactants, can significantly reduce the environmental impact of a chemical process. mdpi.comrsc.org These methods often lead to shorter reaction times and easier product purification. Microwave-assisted synthesis is another energy-efficient technique that can dramatically accelerate reaction rates. nih.govorganic-chemistry.orgnih.gov

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. Designing synthetic routes that maximize atom economy is a key goal of green chemistry.

Table 3: Green Synthetic Approaches for C-N and C-O Bond Formation

Entry Reaction Type Conditions Catalyst Green Aspect
1 Diaryl Ether Synthesis Microwave, Solvent-free None No solvent, energy efficient
2 Buchwald-Hartwig Microwave Pd(OAc)₂ / X-Phos Reduced reaction time

This table highlights various green chemistry approaches that can be applied to the synthesis of diaryl ethers and amines, which are relevant to the target molecule. The information is based on general green chemistry principles and published methodologies. beilstein-journals.orgnih.govnih.gov

The development of sustainable catalysts is a major focus in green chemistry. This includes the use of earth-abundant and non-toxic metals, as well as the development of recyclable catalysts. researchgate.netsymeres.com Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to separate and reuse. chemistryviews.org The use of renewable starting materials and reagents is another important aspect of sustainable synthesis. nih.govrsc.org

Stereochemical Control in Analog Synthesis (if applicable to chiral derivatives)

The specific compound this compound is achiral. However, the synthesis of chiral analogs, for instance, by introducing a stereocenter on one of the methyl groups or by having atropisomerism due to hindered rotation around the aryl-ether bond, would require advanced stereochemical control.

Atropisomeric diaryl ethers can be synthesized with high enantioselectivity using chiral ligands in transition-metal-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig C-O coupling could potentially be rendered asymmetric by employing a chiral phosphine ligand. The chiral ligand would coordinate to the palladium center and influence the geometry of the transition state during the reductive elimination step, thereby favoring the formation of one enantiomer over the other. The success of such an approach would be highly dependent on the steric and electronic properties of the substrates and the ability of the chiral ligand to effectively discriminate between the two enantiotopic transition states.

Alternatively, if a chiral center were to be introduced, for example, by replacing one of the methyl groups with a chiral substituent, the synthetic strategy would need to incorporate steps that allow for the introduction of this chirality. This could be achieved by starting with an enantiomerically pure building block or by employing an asymmetric transformation at a suitable stage in the synthesis.

It is important to note that while these are plausible strategies for the synthesis of chiral analogs, no specific examples of stereochemical control in the synthesis of derivatives of this compound have been reported in the searched scientific literature. The development of such synthetic routes would require significant experimental investigation to identify the optimal catalysts, ligands, and reaction conditions to achieve high levels of stereoselectivity.

Chemical Reactivity and Mechanistic Transformation Studies

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule is characterized by the primary aromatic amine attached to a substituted benzene (B151609) ring. This functional group is a strong activating group, significantly influencing the reactivity of the aromatic ring and participating in a variety of chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. researchgate.net This activation directs incoming electrophiles primarily to the ortho and para positions relative to the amine. However, the positions ortho to the bulky phenoxy group may be sterically hindered.

In strongly acidic media, a significant portion of the aniline nitrogen becomes protonated, forming an anilinium ion. This protonated form is a meta-directing deactivator, which can lead to a mixture of products. researchgate.net

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Aniline Ring

Reaction Reagents Expected Major Product(s) Notes
Nitration HNO₃, H₂SO₄ Mixture of ortho-, para-, and meta-nitro derivatives The formation of the anilinium ion in strong acid leads to significant meta-substitution. researchgate.netchemicalbook.com
Halogenation Br₂ in H₂O 2,6-Dibromo-4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline The strong activation by the amino group can lead to polysubstitution. google.com

To control the high reactivity and prevent polysubstitution, the amino group can be protected by acetylation. The resulting acetamide (B32628) is still an ortho, para-director but is less activating, allowing for more controlled monosubstitution. nih.gov

Acylation and Alkylation Reactions of the Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily undergoing acylation and alkylation reactions.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is a common strategy for protecting the amino group during other transformations. researchgate.netresearchgate.net

Alkylation: N-alkylation of the amine can be achieved using various methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common approach. Transition metal-catalyzed N-alkylation using alcohols is a greener alternative. wikipedia.orgacs.orgnih.gov

Table 2: Representative Acylation and Alkylation Reactions of the Amine Group

Reaction Type Reagents Product Type
Acylation Acetyl chloride, pyridine N-(4-(4-Chloro-3,5-dimethylphenoxy)-3-methylphenyl)acetamide
Alkylation Benzyl alcohol, Ru or Ir catalyst N-Benzyl-4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). lkouniv.ac.in The resulting diazonium salt of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline is a versatile intermediate for a wide range of substitution reactions.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, including halides (Cl, Br), cyanide (CN), and others, using copper(I) salts as catalysts. nih.govwikipedia.org

Azo Coupling: The diazonium salt can act as an electrophile in reactions with activated aromatic compounds like phenols and anilines to form brightly colored azo dyes. The coupling reaction with phenols is typically carried out in mildly alkaline conditions, while coupling with anilines occurs in weakly acidic solutions. ijirset.comnih.govlibretexts.org

Table 3: Potential Transformations of the Diazonium Salt

Reaction Reagents Product Type
Sandmeyer (Chlorination) CuCl, HCl 1,4-Dichloro-2-(3,5-dimethylphenoxy)-5-methylbenzene
Sandmeyer (Bromination) CuBr, HBr 1-Bromo-4-chloro-2-(3,5-dimethylphenoxy)-5-methylbenzene

Reactivity of the Phenoxy Moiety

The phenoxy moiety consists of a chlorinated and dimethylated phenol (B47542) ring linked to the aniline ring via an ether bond. The reactivity of this ring is influenced by the activating hydroxyl group (in its precursor form) and the directing effects of the chloro and methyl substituents.

Electrophilic Aromatic Substitution Reactions on the Chlorinated Dimethylphenol Ring

The hydroxyl group of the precursor phenol (4-chloro-3,5-dimethylphenol) is a strong activating, ortho, para-directing group. chemistrysteps.com However, in the target molecule, this is an ether linkage, which is still activating and ortho, para-directing, but less so than a hydroxyl group. The positions available for substitution on this ring are ortho to the ether linkage.

Given the existing substitution pattern (chloro at position 4, methyl groups at 3 and 5), the only available positions for electrophilic attack are at C2 and C6.

Table 4: Predicted Electrophilic Aromatic Substitution on the Phenoxy Ring

Reaction Reagents Expected Major Product(s)
Halogenation Br₂, FeBr₃ 4-(2-Bromo-4-chloro-3,5-dimethylphenoxy)-3-methylaniline
Nitration HNO₃, H₂SO₄ 4-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)-3-methylaniline

Modifications and Functionalization of the Chloro and Methyl Substituents

Direct modification of the chloro and methyl substituents on the phenoxy ring is generally challenging under standard conditions.

Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups in the ortho and para positions. Given the presence of electron-donating methyl groups, nucleophilic displacement of the chlorine is unlikely.

Methyl Groups: The methyl groups can potentially undergo free-radical halogenation at the benzylic position under UV light or with radical initiators. However, this reaction may lack selectivity and could also affect other parts of the molecule. Oxidation of the methyl groups to carboxylic acids would require harsh conditions that would likely degrade the rest of the molecule.

Cleavage and Degradation Pathways

Direct photolysis in the environment is a potential degradation pathway for aromatic compounds. For "this compound," the absorption of ultraviolet (UV) radiation can lead to the excitation of electrons and subsequent chemical reactions. Based on studies of structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs), a primary photochemical degradation mechanism is likely to be reductive dehalogenation. mdpi.comresearchgate.net In this process, the carbon-chlorine bond is cleaved, leading to the removal of the chlorine atom from the aromatic ring. This can result in the formation of less chlorinated, and potentially less toxic, degradation products.

The pH of the surrounding medium can also play a significant role. Studies on the photodegradation of BDE-209, a decabrominated diphenyl ether, in soil suspensions have shown that the degradation rates increase with increasing pH. mdpi.com This suggests that under alkaline conditions, the photochemical degradation of "4-(4--Chloro-3,5-dimethylphenoxy)-3-methylaniline" might be enhanced.

Table 1: Predicted Photochemical Degradation Pathways and Influencing Factors for this compound

Degradation PathwayDescriptionInfluencing FactorsPredicted Outcome
Reductive Dehalogenation Cleavage of the carbon-chlorine bond upon absorption of UV radiation.Light intensity, presence of photosensitizers.Formation of dechlorinated aniline derivatives.
Ether Bond Cleavage Scission of the C-O-C bond linking the two aromatic rings.Wavelength of light, solvent polarity.Generation of 4-chloro-3,5-dimethylphenol (B1207549) and 3-methylaniline.
Influence of Environmental Matrices Soil particles can shield the compound from light, while humic acids can either promote or inhibit photodegradation.Soil composition, humic acid concentration.Altered degradation rates.
Effect of pH pH can influence the electronic state of the molecule and the surrounding medium.Acidity/alkalinity of the environment.Potentially enhanced degradation at higher pH values. mdpi.com

This table is predictive and based on the behavior of structurally analogous compounds due to the lack of direct experimental data for this compound.

Oxidative degradation is a crucial pathway for the transformation of organic pollutants in the environment and in engineered treatment systems. For "this compound," oxidation can be initiated by various oxidizing agents, with advanced oxidation processes (AOPs) being particularly effective. nih.govmdpi.comatlantis-press.com AOPs generate highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively attack organic molecules, leading to their degradation and potential mineralization. nih.govmdpi.com

The aniline moiety of the molecule is particularly susceptible to oxidation. Studies on the oxidation of aniline and substituted anilines have shown that the reaction can proceed through several pathways. rsc.orgresearchgate.netopenaccessjournals.com The amino group can be oxidized to form nitroso and subsequently nitro derivatives. Dimerization or polymerization reactions can also occur, leading to the formation of larger molecules like azobenzene. researchgate.netnih.gov

Under the aggressive conditions of AOPs, such as UV/H₂O₂ or Fenton processes, the aromatic rings are likely to be attacked by hydroxyl radicals. nih.govmdpi.com This can lead to hydroxylation of the rings, followed by ring-opening reactions. The ultimate end products of complete mineralization would be carbon dioxide, water, and inorganic ions (chloride and nitrate). researchgate.net

The diphenyl ether linkage can also be a target for oxidative cleavage. The degradation of diphenyl ethers through AOPs has been shown to involve the cleavage of the ether bond, resulting in the formation of phenolic compounds. researchgate.net

Table 2: Potential Oxidative Degradation Pathways for this compound

Degradation PathwayOxidizing Agent/ProcessKey IntermediatesFinal Products (Mineralization)
Amino Group Oxidation Peroxy acids, Potassium permanganateNitroso-compounds, Nitro-compoundsFurther degradation products
Dimerization/Polymerization Various oxidantsAzobenzene, DianilineLarger polymeric structures
Aromatic Ring Hydroxylation Advanced Oxidation Processes (AOPs) generating •OHHydroxylated derivativesRing-opened products (carboxylic acids)
Ether Bond Cleavage AOPs4-chloro-3,5-dimethylphenol, 3-methylanilineFurther degradation products
Complete Mineralization Strong AOPs (e.g., Ozonation, UV/H₂O₂)Various intermediatesCO₂, H₂O, Cl⁻, NO₃⁻

This table outlines potential pathways based on studies of related aniline and diphenyl ether compounds, as direct experimental data for the target compound is unavailable.

While the diphenyl ether bond is generally considered to be chemically stable and resistant to hydrolysis under neutral pH conditions, extreme pH values and elevated temperatures could potentially lead to its cleavage. However, this is generally a slow process for diphenyl ethers.

The stability of aromatic amines in aqueous food simulants has been investigated, revealing that some are less stable in acidic environments. researchgate.net For instance, studies on cyclic aminals, which contain a nitrogen atom in a similar chemical environment, have shown a clear trend of accelerated hydrolysis with decreasing pH. nih.gov These compounds were found to be stable in basic or neutral conditions but decomposed significantly at pH values below 5. nih.gov This suggests that "this compound" might also be more susceptible to degradation in acidic aqueous solutions.

Table 3: Predicted Hydrolytic Stability of this compound under Various Conditions

ConditionPredicted StabilityRationale based on Analogous Compounds
Neutral pH (≈7) Likely to be relatively stable.The diphenyl ether bond is generally stable. Aromatic amines show greater stability at neutral pH.
Acidic pH (<5) Potentially unstable; degradation may occur.Protonation of the amino group can increase reactivity. Studies on other aromatic amines and cyclic aminals show decreased stability in acidic media. researchgate.netnih.gov
Alkaline pH (>8) Likely to be relatively stable.Aromatic amines are generally more stable in alkaline conditions. nih.gov
Elevated Temperature Stability is expected to decrease.Increased temperature generally accelerates chemical reactions, including hydrolysis.

This table is based on inferred stability from studies on related functional groups, as direct hydrolytic stability data for this compound is not available.

Derivatization and Analog Development

Design Principles for Structurally Diverse Analogues

The design of analogues based on the 4-(4-chloro-3,5-dimethylphenoxy)-3-methylaniline scaffold is primarily driven by the goal of systematically altering its electronic and steric properties. Key design principles include:

Modulation of Electronic Effects: The introduction of electron-withdrawing or electron-donating groups to either of the aromatic rings can significantly influence the reactivity of the entire molecule. For instance, the existing chloro and methyl groups already impart specific electronic characteristics. Further substitutions can fine-tune properties like the pKa of the aniline (B41778) nitrogen or the susceptibility of the rings to electrophilic or nucleophilic attack. researchgate.net

Steric Hindrance Manipulation: The methyl groups on both the phenoxy and aniline rings create a certain degree of steric bulk. The design of analogues may involve altering the size and position of these alkyl groups to influence the molecule's conformation and its ability to interact with other chemical species. The dihedral angle between the two aromatic rings is a key parameter that can be affected by steric factors. researchgate.net

Introduction of New Functional Groups: The core structure can be appended with various functional groups to enable further chemical transformations. For example, the aniline nitrogen can be acylated, alkylated, or used as a nucleophile in condensation reactions. These new functionalities can serve as handles for creating more complex molecules, including heterocyclic systems or polymeric materials.

Synthesis of Substituted Phenoxy-Aniline Derivatives (e.g., 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline)

A key example of derivatization is the synthesis of fluorinated analogues. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent compound. The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline (B3172810) serves as a representative example of how the core structure can be modified. jk-sci.comchemicalbook.com

While the specific reaction pathway for the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline from its non-fluorinated precursor is not detailed in the provided search results, the synthesis of similar phenoxy-aniline compounds often involves nucleophilic aromatic substitution or Ullmann condensation reactions. For instance, a common route involves the coupling of a substituted phenol (B47542) with a substituted nitrobenzene, followed by the reduction of the nitro group to an aniline. chemicalbook.com

In the case of synthesizing the fluoro-derivative, one could envision a pathway starting with a fluorinated aniline precursor that is then coupled with the 4-chloro-3,5-dimethylphenol (B1207549) moiety. The choice of synthetic route would depend on the availability of starting materials and the desired reaction efficiency.

Synthesis of Heterocyclic Conjugates and Polymeric Precursors

The phenoxy-aniline scaffold is a versatile intermediate for the synthesis of more complex chemical entities, including heterocyclic conjugates and polymeric precursors. researchgate.net

Heterocyclic Conjugates: The aniline functional group is a key reactive site for the construction of heterocyclic rings. Through condensation reactions with diketones, dicarboxylic acids, or other bifunctional reagents, the aniline nitrogen can be incorporated into various heterocyclic systems such as quinolines, quinazolines, or benzodiazepines. These reactions expand the chemical diversity of the parent compound, leading to new molecular architectures with potentially novel properties.

Polymeric Precursors: Aniline derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. ossila.com The presence of the bulky substituted phenoxy group in this compound could influence the polymerization process and the properties of the resulting polymer. Oxidative polymerization of this monomer could lead to a polyaniline derivative with modified solubility, processability, and electronic properties due to the steric and electronic influence of the side chain.

Structure-Reactivity Relationship (SRR) Studies in Synthetic Analogues

The systematic modification of the this compound structure allows for the investigation of structure-reactivity relationships. These studies focus on how changes in the molecular structure affect chemical transformations and physical properties.

The electronic nature of substituents on the aniline ring has a predictable effect on the basicity (pKa) of the amino group. researchgate.net Electron-withdrawing groups, such as the fluorine atom in 4-(4-chloro-3,5-dimethylphenoxy)-3-fluoroaniline, are expected to decrease the pKa, making the aniline less basic. Conversely, electron-donating groups would increase the basicity.

The physical properties of the analogues are also highly dependent on their structure. The introduction of different substituents can affect melting point, boiling point, and solubility. For example, the substitution pattern on phenoxyaniline (B8288346) isomers has a significant impact on their melting and boiling points.

Below is a table summarizing the predicted and known properties of the parent compound and its fluoro-derivative.

Compound NameMolecular FormulaPredicted Boiling Point (°C)Predicted pKa
4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroanilineC14H13ClFNO358.3 ± 42.03.62 ± 0.10
This compoundC15H16ClNO--

Data for 4-(4-Chloro-3,5-dimethylphenoxy)-3-fluoroaniline is based on predicted values. chemicalbook.com

Further studies on a wider range of analogues would allow for the development of quantitative structure-property relationship (QSPR) models. These models could then be used to predict the properties of new, unsynthesized analogues, thereby guiding the design of molecules with specific desired characteristics.

Advanced Spectroscopic and Structural Characterization of this compound

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

For a related compound, 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline, X-ray diffraction analysis revealed a monoclinic crystal system with a P2/c space group. researchgate.net The asymmetric unit of this compound was found to contain two molecules with notably different conformations, highlighting the possibility of conformational polymorphism. researchgate.netnih.gov The dihedral angles between the chloroaniline and dimethoxyphenyl moieties in these two molecules were 19.68 (7)° and 45.54 (4)°. researchgate.netnih.gov In the crystal packing, the molecules were linked by C—H⋯O hydrogen bonds and weak C—H⋯π interactions. researchgate.net

Similarly, analysis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline) showed that the presence of a chlorine substituent can affect the twist angle between aromatic components. researchgate.net The crystal structure of this compound was assembled through N—H⋯π interactions. researchgate.net For this compound, a similar analysis would be expected to reveal the spatial arrangement of the chloro-dimethylphenoxy and methylaniline rings, including the dihedral angle between them, and the nature of any intermolecular interactions governing the crystal packing.

Table 1: Representative Crystallographic Data for a Structurally Related Aniline Derivative

ParameterValue
Compound Name4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
Molecular FormulaC15H14ClNO2
Crystal SystemMonoclinic
Space GroupP2/c
Cell VolumeV = 2770.60 (17) ų
Molecules per unit cell (Z)8

This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Component Analysis

Chromatographic methods are essential for assessing the purity of this compound and for the analysis of related components in a mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating and quantifying components in a mixture. These methods are widely applicable to aniline derivatives. For instance, 4-Chloro-3-methylaniline (B14550) can be analyzed by reverse-phase (RP) HPLC. sielc.com A typical method would utilize a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com UPLC, which uses smaller particle size columns, can be employed for faster analyses. sielc.com

The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation of the target compound from any impurities or related substances. Factors such as the hydrophobicity of the molecule, which can be estimated by its LogP value, influence the choice of chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is a suitable method for the trace analysis of aniline derivatives in various matrices. d-nb.inforesearchgate.net In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

For aniline derivatives, GC-MS methods can be developed to achieve high sensitivity, often at the parts-per-billion (ppb) level. who.int Quantification can be performed using single quadrupole mass spectrometry or, for enhanced specificity and sensitivity, tandem mass spectrometry (MS-MS). d-nb.inforesearchgate.net The choice of ionization technique and mass analyzer can be tailored to the specific analytical needs. While direct injection of aqueous samples is possible with LC-MS/MS, GC-MS typically involves a sample extraction step. d-nb.inforesearchgate.net

Table 2: Chromatographic Techniques for Aniline Derivative Analysis

TechniqueTypical Column/Stationary PhaseCommon Mobile Phase/Carrier GasDetectorKey Advantages
HPLC C18, Newcrom R1Acetonitrile/Water with acid modifierUV, Diode Array, MSVersatile, applicable to a wide range of polarities. sielc.com
UPLC Sub-2 µm particle columnsSimilar to HPLCUV, Diode Array, MSFaster analysis times and higher resolution than HPLC. sielc.com
GC-MS Capillary columns (e.g., DB-5ms)Inert gas (e.g., Helium, Nitrogen)Mass SpectrometerHigh sensitivity and specificity, provides structural information. d-nb.inforesearchgate.netwho.int

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Detailed findings from quantum chemical calculations are not available. This includes:

Conformational Analysis and Potential Energy Surface Exploration

No studies on the conformational analysis or the potential energy surface of 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline were identified. Such studies would be necessary to determine the most stable conformations and the energy barriers between them.

Computational Modeling of Reaction Mechanisms and Transition States

There is no available research on the computational modeling of reaction mechanisms involving this compound, nor have any transition states for its potential reactions been computationally characterized.

Prediction and Validation of Spectroscopic Data

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the theoretical and computational prediction and experimental validation of spectroscopic data for this compound. While research exists for structurally related aniline (B41778) derivatives, direct comparisons of theoretical versus experimental vibrational spectra (such as FT-IR and Raman) for the specified compound are not available in the reviewed literature.

In general, such studies involve using computational methods like Density Functional Theory (DFT) to calculate the vibrational frequencies of a molecule in its ground state. These calculated frequencies are then compared with experimentally obtained spectra to validate the computational model and provide a detailed assignment of the vibrational modes. The absence of such published research for this compound means that a detailed analysis and data table comparing theoretical and experimental values cannot be provided at this time.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Similarly, a thorough review of the available scientific literature found no specific molecular dynamics (MD) simulation studies focused on this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules in a solution, providing insights into their interactions with solvent molecules and other solutes.

These simulations can elucidate conformational changes, solvation structures, and potential intermolecular interactions that govern the compound's behavior in a liquid environment. The lack of published MD simulation research for this compound prevents a discussion of its specific solution-phase behavior and interactions based on this methodology.

Emerging Non Biological Applications and Materials Science Contributions

Role as an Intermediate in Agrochemical Synthesis

There is no specific evidence in available literature or patents that explicitly identifies 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline as an intermediate in the synthesis of commercial agrochemicals or crop protection agents. While simpler chlorinated anilines are a well-established class of intermediates for producing herbicides, fungicides, and insecticides, the direct lineage from this particular compound to a final agrochemical product is not documented in the reviewed sources. nih.gov For instance, related but simpler molecules like 3-methyl-2-amino-5-chloro-benzoyl methylamine (B109427) are used in the synthesis of pesticides such as chlorantraniliprole. google.com However, a direct connection to this compound has not been established.

Utility as a Building Block in Specialty Chemical Production

The application of this compound as a building block for specialty chemicals in advanced technology industries is not detailed in accessible scientific or technical literature. One supplier vaguely categorizes it as a "biochemical for proteomics research," but provides no further context or citation for this application. scbt.com Without documented synthesis pathways or performance data, its contribution to advanced materials remains theoretical.

Applications in Polymer Chemistry

No information was found to suggest that this compound is currently used as a monomer for polymerization or as a cross-linking agent in polymer chemistry. While aniline (B41778) derivatives can be polymerized, the specific properties and potential of polymers derived from this compound have not been described in the available literature.

Environmental Fate and Remediation Studies

There is a lack of published studies on the environmental fate, abiotic degradation pathways, or remediation of this compound itself. Research on environmental persistence and breakdown typically focuses on more common and widely used parent compounds like 4-chloroaniline. nih.gov Studies on these simpler analogues show that they can be persistent in the environment and enter water bodies through industrial discharge, but this data cannot be directly extrapolated to the more complex title compound without specific research. nih.gov

Use in Analytical Chemistry

The commercial availability of this compound from chemical suppliers indicates it can be procured for laboratory use, which implies a potential role as a reference standard for calibration and identification in analytical chemistry. scbt.com However, there are no specific standardized methods or publications that formally designate it as a certified reference material. Furthermore, no evidence was found to support its use as a derivatizing agent—a reagent used to modify other compounds for easier analysis.

Future Research Directions and Challenges in Aryl Ether Aniline Chemistry

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of complex aryl ether anilines like 4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline traditionally relies on established methods such as the Ullmann condensation and Buchwald-Hartwig amination. The Ullmann condensation, a copper-promoted reaction, is a classic method for forming the aryl ether bond. wikipedia.orgorganic-chemistry.org Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for constructing the C-N bond in the aniline (B41778) moiety.

However, future research will increasingly focus on overcoming the limitations of these traditional methods. A key challenge is the development of highly selective and sustainable approaches. This includes the design of novel catalysts that exhibit high activity and selectivity under milder reaction conditions, reducing energy consumption and waste generation. The exploration of earth-abundant metal catalysts as alternatives to precious metals like palladium is a critical area of investigation.

Furthermore, the principles of green chemistry are expected to play a more prominent role. This involves the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the design of processes with high atom economy. Flow chemistry, which offers advantages in terms of safety, scalability, and process control, is a promising avenue for the continuous and sustainable synthesis of aryl ether anilines.

A comparative look at traditional and emerging synthetic strategies is presented below:

FeatureUllmann CondensationBuchwald-Hartwig AminationFuture Methodologies
Catalyst Copper (often stoichiometric)PalladiumEarth-abundant metals, Nanocatalysts, Biocatalysts
Reaction Conditions High temperaturesVaries, can be milderRoom temperature, Photochemical activation
Sustainability Use of high-boiling polar solventsPotential for precious metal contaminationGreener solvents, Solvent-free conditions, Flow chemistry
Selectivity Can be challenging for complex substratesGenerally highHigh chemo- and regioselectivity

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of aryl ether anilines is largely dictated by the interplay of the electron-donating amino group and the electron-withdrawing nature of the aryl ether moiety, as well as the specific substitution pattern on the aromatic rings. Future research will delve deeper into understanding and exploiting these electronic and steric effects to uncover novel reactivity patterns.

One area of significant interest is the selective functionalization of the C-H bonds on the aromatic rings. wikipedia.orgmdpi.com This would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and atom-economical synthetic routes. Photocatalysis is emerging as a powerful tool to enable such transformations under mild conditions, opening up new avenues for the synthesis of complex derivatives of this compound.

The potential for intramolecular cyclization reactions to form novel heterocyclic scaffolds is another exciting area of exploration. The strategic placement of substituents on the aryl ether aniline backbone could be used to direct cyclization pathways, leading to the synthesis of compounds with unique three-dimensional structures and potentially novel properties.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. princeton.eduyoutube.com In the context of aryl ether anilines, ML algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions for the synthesis of a specific target molecule like this compound. princeton.edu This can significantly reduce the time and resources required for reaction optimization.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced characterization techniques that allow for the in-situ and real-time monitoring of chemical reactions are becoming increasingly important. chemrxiv.orguvic.ca

Process Analytical Technology (PAT) is a framework that utilizes such techniques to design, analyze, and control manufacturing processes. stepscience.commt.comwikipedia.org For the synthesis of aryl ether anilines, PAT tools like in-situ FTIR and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. rsc.org This data can be used to optimize reaction parameters, ensure consistent product quality, and enhance process safety. mt.com

Operando spectroscopy, which involves studying the catalyst under actual reaction conditions, can provide valuable insights into the catalytic cycle of reactions like the Ullmann condensation and Buchwald-Hartwig amination. youtube.comacs.org By identifying the active catalytic species and understanding the elementary steps of the reaction, more effective catalysts can be designed.

Expanding Non-Biological Applications in Advanced Materials and Chemical Technologies

While much of the focus on aniline derivatives has been in the context of pharmaceuticals and agrochemicals, there is a growing interest in their non-biological applications. The unique electronic and structural features of aryl ether anilines make them promising candidates for use in advanced materials and chemical technologies.

The presence of both electron-donating and electron-withdrawing groups, along with the potential for extended conjugation, suggests that derivatives of this compound could exhibit interesting photophysical properties. This opens up possibilities for their use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices.

Furthermore, the ability of the aniline nitrogen to coordinate with metal ions could be exploited in the design of novel ligands for catalysis or as building blocks for metal-organic frameworks (MOFs). The tailored synthesis of specific aryl ether aniline derivatives could lead to materials with unique porous structures and catalytic activities. The development of novel polymers incorporating the aryl ether aniline motif is another area with significant potential, offering the possibility of creating materials with enhanced thermal stability, mechanical strength, and specific electronic properties.

Q & A

Q. Key Reaction Conditions

Reagent/CatalystSolventTemperatureYield
PdCl₂(PPh₃)₂DMF80–100°C~65%

Basic: How is this compound characterized to confirm structural integrity?

Answer:
A multi-technique approach is essential:

  • Melting Point Analysis : Compare observed mp (e.g., 97–103°C) with literature values to assess purity .
  • Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and methyl substituents (δ 2.2–2.5 ppm) .
    • IR : Stretching frequencies for N-H (3350 cm⁻¹), C-Cl (750 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
  • HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How do steric effects of the 3,5-dimethyl and chloro substituents influence coupling reactivity?

Answer:
The ortho-chloro and meta-methyl groups create steric hindrance, slowing cross-coupling kinetics. Mitigation strategies include:

  • Catalyst Optimization : Bulky ligands (e.g., PCy₃) enhance Pd center accessibility .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to adjust stoichiometry (e.g., excess boronic acid) .

Data Contradiction Note : Some studies report lower yields (≤50%) for sterically hindered aryl ethers, suggesting competing side reactions (e.g., homocoupling) .

Advanced: What analytical methods detect trace impurities (e.g., dehalogenated byproducts)?

Answer:

  • LC-MS/MS : Quantify impurities like 3-methylaniline (m/z 108) using MRM transitions (collision energy: 20–25 eV) .
  • GC-ECD : Detect halogenated contaminants (e.g., residual 4-chloro-3,5-dimethylphenol) with LOD ≤ 0.1 ppm .
  • NMR-DOSY : Differentiate impurities via diffusion coefficients (e.g., smaller molecules diffuse faster) .

Q. Impurity Profile Example

ImpurityCAS RNDetection MethodAcceptable Limit
Fenofibric Acid42017-89-0HPLC-UV (254 nm)≤0.15%
Dechlorinated Aniline6376-14-3GC-MS (SIM)≤0.05%

Advanced: How to address poor solubility in aqueous buffers for biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to solubilize the compound without denaturing proteins .
  • pH Adjustment : Protonate the aniline group (pKa ~4.5) in acidic buffers (pH 3–4) to enhance water solubility .
  • Micellar Encapsulation : Incorporate into PEG-PLGA nanoparticles (size: 100–150 nm) for controlled release in cell cultures .

Stability Note : Monitor degradation via UPLC at 40°C/75% RH; shelf life in PBS is ≤72 hours .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

Answer:
The aniline and phenoxy groups mimic ATP-binding motifs in kinases (e.g., p38 MAPK):

  • Docking Studies : The chloro and methyl groups occupy hydrophobic pockets (PDB: 1A9U), while the aniline NH forms H-bonds with Glu71 .
  • SAR Analysis : Methyl substitution at the 3-position enhances selectivity (>10-fold vs. JNK kinases) by reducing steric clash .
  • Enzymatic Assays : IC₅₀ values (e.g., 50 nM for p38α) correlate with substituent electronegativity (Hammett σ: Cl > Me) .

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4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline
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4-(4-Chloro-3,5-dimethylphenoxy)-3-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.